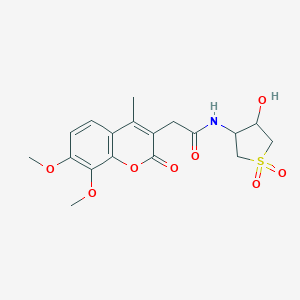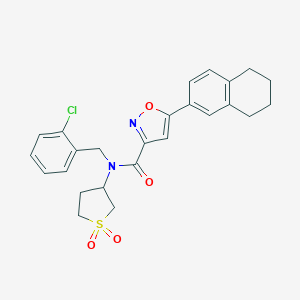![molecular formula C26H37N3O4 B264288 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264288.png)
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It has also been suggested that it may act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of tumor cells in vitro and in vivo. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide. One potential direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of this compound for use in medical applications.
Métodos De Síntesis
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide involves a series of chemical reactions. The starting material is 7-hydroxy-4-methylcoumarin, which is reacted with methyl iodide to form 7-methoxy-4-methylcoumarin. This compound is then reacted with 1-(4-methyl-1-piperazinyl)cyclohexanol to form 7-methoxy-4-methylcoumarin-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide.
Aplicaciones Científicas De Investigación
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity in vitro and in vivo. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide |
|---|---|
Fórmula molecular |
C26H37N3O4 |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
3-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C26H37N3O4/c1-19-21-8-7-20(32-3)17-23(21)33-25(31)22(19)9-10-24(30)27-18-26(11-5-4-6-12-26)29-15-13-28(2)14-16-29/h7-8,17H,4-6,9-16,18H2,1-3H3,(H,27,30) |
Clave InChI |
HWTHONVGDQFJNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)
![1-{[1-(3-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B264236.png)

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide](/img/structure/B264238.png)


![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B264248.png)
![2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B264252.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264260.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264270.png)
